Gardiquimod
Overview
Description
Gardiquimod is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
Molecular Structure Analysis
The molecular formula of Gardiquimod is C17H23N5O . The core structure is 1H-imidazo[4,5-c]quinoline . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis
Gardiquimod is known to induce the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .Physical And Chemical Properties Analysis
Gardiquimod has a molecular weight of 349.9 g/mol . It is soluble in water at a concentration of 1 mg/ml .Scientific Research Applications
HIV-1 Infection Inhibition : Gardiquimod effectively inhibits HIV-1 infection in human macrophages and activated T cells. It functions as both an immune system modifier and a reverse transcriptase inhibitor, suggesting its potential as a therapeutic agent to block HIV-1 transmission (Buitendijk, Eszterhas, & Howell, 2013).
Anti-Cancer Properties : Gardiquimod shows inhibitory effects on K562 cells (a model for leukemia) and enhances the sensitivity of these cells to the killing activity of human γδT cells. It stimulates γδT cells' proliferation and inhibits the proliferation of cancer cells (Zhou et al., 2012).
Tumor Cell Lysis Enhancement : In lung cancer cell lines, gardiquimod significantly stimulates the proliferation of γδT cells and enhances their anti-tumor effects, indicating its potential in cancer immunotherapy (Fuxing, 2011).
Inflammatory Cytokine Production in Thymocytes : Gardiquimod triggers IFN-γ and IL-6 production in murine thymocytes but does not induce IL-17 production. This suggests its role in modifying immune activity in the thymus, with potential therapeutic implications (Weber et al., 2013).
Combination Therapy for Cancer : Gardiquimod, in combination with other agents, shows significant inhibition of tumor growth in melanoma models. It induces immune stimulation and vasculature disruption, suggesting a synergistic effect in cancer therapy (Seth et al., 2016).
Adjuvant in Leishmania Vaccine : Gardiquimod acts as an effective adjuvant in a vaccine against visceral leishmaniasis. It enhances the vaccine's efficacy by inducing a higher immune response in vaccinated mice compared to those without the adjuvant (Goyal, Keshav, & Kaur, 2021).
Safety And Hazards
properties
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
Record name | Gardiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gardiquimod | |
CAS RN |
1020412-43-4 | |
Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gardiquimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gardiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020412-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GARDIQUIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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